3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Overview
Description
3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.73 g/mol . It is characterized by the presence of a chloro group, a morpholine ring, and an ethoxy group attached to a benzaldehyde core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Scientific Research Applications
3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of its use. For example, in biological systems, it may interact with proteins involved in signaling pathways, thereby influencing cellular processes.
Comparison with Similar Compounds
3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde can be compared with similar compounds such as:
4-[2-(Morpholin-4-yl)ethoxy]benzaldehyde: Lacks the chloro group, which may result in different reactivity and biological activity.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of a benzaldehyde core, leading to distinct chemical and biological properties.
The presence of the chloro group and the morpholine ring in this compound makes it unique and valuable for specific research applications.
Properties
IUPAC Name |
3-chloro-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDHYHXISIILHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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